N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups, including an amine, a pyrazolo[3,4-d]pyrimidine ring, and an isonicotinamide group. These functional groups suggest that the compound could have a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidine ring suggests that the compound could have a planar structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amine group could participate in acid-base reactions, while the pyrazolo[3,4-d]pyrimidine ring could undergo electrophilic aromatic substitution .科学的研究の応用
Inhibition of RIPK2 in NOD Signaling
Specific Scientific Field
This application falls under the field of Immunology .
Comprehensive and Detailed Summary of the Application
WEHI-345 is a selective inhibitor of Receptor Interacting Protein Kinase 2 (RIPK2), which is critical for NOD-mediated NF-kB activation and cytokine production . It is used to delay RIPK2 ubiquitylation and NF-kB activation downstream of NOD engagement .
Detailed Description of the Methods of Application or Experimental Procedures
The compound functions mainly by binding to the ATP-binding pocket of RIPK2 and changing its conformation to inhibit NOD signaling . This results in RIPK2 no longer binding to IAPs, which interferes with RIPK2 ubiquitination and downstream NF-kB signaling activation .
Thorough Summary of the Results or Outcomes Obtained
Despite only delaying NF-kB activation on NOD stimulation, WEHI-345 prevents cytokine production in vitro and in vivo and ameliorates experimental autoimmune encephalomyelitis in mice . This highlights the importance of the kinase activity of RIPK2 for proper immune responses and demonstrates the therapeutic potential of inhibiting RIPK2 in NOD-driven inflammatory diseases .
Potential Anti-Cancer Treatment
Specific Scientific Field
This application falls under the field of Oncology .
Comprehensive and Detailed Summary of the Application
RIPK2, the target of WEHI-345, has been related to tumorigenesis and malignant progression . The NOD2-RIPK2 signaling pathway has attracted extensive attention due to its significant role in numerous autoimmune diseases, making pharmacologic RIPK2 inhibition a promising strategy . Thus, WEHI-345, as a RIPK2 inhibitor, could potentially be used in anti-tumor therapy .
Thorough Summary of the Results or Outcomes Obtained
The exact outcomes of using WEHI-345 in anti-cancer treatment are not specified in the source . However, the potential of applying small molecule RIPK2 inhibitors to anti-tumor therapy is being analyzed . More research is needed to evaluate the feasibility of RIPK2 as an anti-tumor drug target and to summarize the research progress of RIPK2 inhibitors .
Inhibition of Inflammatory Cytokine Production
Comprehensive and Detailed Summary of the Application
WEHI-345 is known to inhibit the production of inflammatory cytokines . It delays NOD signaling events yet prevents inflammatory cytokine production . This is particularly important in the context of autoimmune diseases, where an excessive inflammatory response can lead to tissue destruction and impaired healing .
Detailed Description of the Methods of Application or Experimental Procedures
WEHI-345 functions mainly by binding to the ATP-binding pocket of RIPK2 and changing its conformation to inhibit NOD signaling . This results in RIPK2 no longer binding to IAPs, which interferes with RIPK2 ubiquitination and downstream NF-kB signaling activation .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O/c1-14-4-6-15(7-5-14)18-17-19(23)26-13-27-20(17)29(28-18)22(2,3)12-25-21(30)16-8-10-24-11-9-16/h4-11,13H,12H2,1-3H3,(H,25,30)(H2,23,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBSTCDZKUSVOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。